molecular formula C37H41N2O6+ B1233096 Tubocurarine chloride pentahydrate (+)

Tubocurarine chloride pentahydrate (+)

Cat. No.: B1233096
M. Wt: 609.7 g/mol
InChI Key: MZTXBESCVZFFQE-URLMMPGGSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-2031 is an aromatic ether.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H41N2O6+

Molecular Weight

609.7 g/mol

IUPAC Name

(1S,17R)-11,26-dimethoxy-16,16,31-trimethyl-8,24-dioxa-31-aza-16-azoniaheptacyclo[23.6.2.13,7.19,13.119,23.028,32.017,35]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol

InChI

InChI=1S/C37H40N2O6/c1-38-13-11-24-19-32(42-4)33-21-27(24)28(38)16-22-7-6-8-26(15-22)44-37-35-25(20-34(43-5)36(37)41)12-14-39(2,3)29(35)17-23-9-10-30(40)31(18-23)45-33/h6-10,15,18-21,28-29H,11-14,16-17H2,1-5H3,(H-,40,41)/p+1/t28-,29+/m0/s1

InChI Key

MZTXBESCVZFFQE-URLMMPGGSA-O

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC(=CC=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC(=CC=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC

Origin of Product

United States

Historical and Foundational Research Context

The journey of tubocurarine (B1210278) from a mysterious poison to a precise scientific instrument was central to developing our modern understanding of how nerves communicate with muscles.

Long before the chemical nature of neurotransmission was understood, curare, and later its purified form tubocurarine, was instrumental in pinpointing the site of action for neuromuscular communication. The pioneering work of French physiologist Claude Bernard in the mid-19th century provided the first crucial insights. nih.gov Through a series of elegant experiments on frogs, Bernard systematically demonstrated that curare did not act on the nerve or the muscle itself, but at the junction between them. acnr.co.uknih.gov He observed that direct electrical stimulation of a muscle poisoned with curare would still cause a contraction, yet stimulating the motor nerve leading to that muscle would produce no effect. mhmedical.comacnr.co.uk This elegantly localized the site of paralysis to the "terminal plates of motor nerves," what we now know as the neuromuscular junction. mhmedical.comnih.gov

Bernard's foundational work laid the groundwork for future investigations. Decades later, as the theory of chemical neurotransmission emerged, tubocurarine became a key tool for researchers like Sir Henry Dale. In the 1930s, Dale and his colleagues were gathering evidence that acetylcholine (B1216132) was the chemical messenger responsible for transmitting signals from motor nerves to muscles. nih.gov Tubocurarine's ability to selectively block this transmission was critical proof; it was shown to prevent the muscle's response not only to nerve stimulation but also to the application of acetylcholine itself. nih.gov This demonstrated that acetylcholine was the endogenous substance that tubocurarine was blocking, solidifying its role as the key neurotransmitter in neuromuscular signaling. nih.goved.ac.uk

Table 1: Summary of Claude Bernard's Key Experiments on Curare

Experimental SetupObservationConclusion
A frog was poisoned with curare.The frog became limp and unresponsive to stimuli, but its heart continued to beat. mhmedical.comCurare's action is not a general systemic poisoning but targets the motor system.
The muscle of the curarized frog was stimulated directly with electricity.The muscle contracted. acnr.co.uknih.govThe muscle tissue itself retains its contractility and is not paralyzed by curare.
The motor nerve leading to the muscle of the curarized frog was stimulated.No muscle contraction occurred. mhmedical.comacnr.co.ukThe nerve's ability to conduct a signal is intact, but the signal is blocked from reaching the muscle.
One leg of a frog was protected by a ligature before curare was administered.Stimulating the nerve of the protected leg caused contraction, while stimulating the nerve of the poisoned leg did not. acnr.co.ukThe poison acts via the bloodstream and its effect is localized at the nerve-muscle interface.

The mechanism by which tubocurarine exerts its effect has been a subject of evolving scientific understanding, contributing significantly to the pharmacological concepts of receptor antagonism. Initially, tubocurarine was classified as the archetypal competitive antagonist. ed.ac.ukdrugbank.com This model posits that the antagonist molecule (tubocurarine) directly competes with the agonist molecule (acetylcholine) for the same binding site on the nicotinic acetylcholine receptor (nAChR). ed.ac.ukyoutube.com In this classical view, the binding is reversible, and the blockade can be overcome by increasing the concentration of the agonist, effectively "out-competing" the antagonist. ed.ac.ukderangedphysiology.com The ability of anticholinesterase agents, which increase the local concentration of acetylcholine at the synapse, to reverse the effects of tubocurarine provided strong evidence for this competitive mechanism. nih.goved.ac.uk

However, further research revealed a more complex interaction between tubocurarine and the acetylcholine receptor. The classical view of simple competition proved to be an oversimplification. Studies began to indicate that tubocurarine's action was not purely competitive. Research published in the 1980s demonstrated that d-tubocurarine exhibits both competitive and noncompetitive mechanisms of inhibition. nih.gov A noncompetitive antagonist binds to a different site on the receptor (an allosteric site) or to the ion channel itself, preventing the receptor from activating even when the agonist is bound. youtube.com This type of blockade cannot be completely surmounted by increasing the agonist concentration. derangedphysiology.com

More recent and detailed electrophysiological studies have further refined this understanding, showing that tubocurarine can also act as a weak partial agonist, particularly at fetal-type nicotinic receptors. jneurosci.orgnih.govnih.gov A partial agonist is a substance that binds to and activates a receptor, but has only partial efficacy relative to a full agonist. This means tubocurarine can, under certain conditions, weakly activate the very receptors it is primarily known to block. nih.gov This partial agonism helps explain the observation that tubocurarine is less effective at blocking fetal-type receptors compared to adult-type receptors. jneurosci.orgnih.gov The understanding of tubocurarine's mechanism has therefore evolved from a simple competitive model to a multifaceted one that includes competitive antagonism, noncompetitive blockade, and partial agonism, depending on the specific receptor subtype and experimental conditions. nih.govjneurosci.org

Table 2: Comparison of Antagonistic Mechanisms of Tubocurarine

MechanismDescriptionEffect on Acetylcholine ActionReversibility by Increasing Acetylcholine
Competitive Antagonism Tubocurarine binds to the same site as acetylcholine on the nicotinic receptor, physically blocking acetylcholine from binding. ed.ac.ukyoutube.comPrevents receptor activation by acetylcholine.Yes, the blockade can be surmounted by higher concentrations of acetylcholine. ed.ac.uk
Noncompetitive Antagonism Tubocurarine binds to an allosteric site or the ion channel pore, preventing receptor activation or ion flow even if acetylcholine is bound. youtube.comnih.govReduces the maximum possible response to acetylcholine.No, the blockade is not fully overcome by higher concentrations of acetylcholine. derangedphysiology.com
Partial Agonism Tubocurarine binds to the acetylcholine site and weakly activates the receptor, producing a much smaller effect than a full agonist like acetylcholine. nih.govnih.govCan produce a minimal level of receptor activation while simultaneously blocking the binding of the full agonist.N/A (This describes a weak activating effect, not a blockade in the traditional sense).

Molecular and Receptor Level Mechanism of Action

Competitive Antagonism of Nicotinic Acetylcholine (B1216132) Receptors (nAChR)

(+)-Tubocurarine acts as a competitive antagonist at postsynaptic nicotinic acetylcholine receptors. ed.ac.ukrndsystems.com It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on the receptor. nih.govpharmacompass.com By occupying these sites, tubocurarine (B1210278) reduces the probability of the receptor being activated by ACh, thereby preventing the depolarization of the postsynaptic membrane and subsequent muscle contraction. drugbank.comnih.gov This blockade is reversible, and an increase in the concentration of acetylcholine can overcome the inhibitory effects of tubocurarine. ed.ac.uk The molecule's ability to repeatedly associate and dissociate from the receptor without causing depolarization is the hallmark of its function as a non-depolarizing blocker. nih.govdrugbank.com

The affinity of (+)-tubocurarine for nAChRs has been quantified in various studies. Research on embryonic mouse muscle nAChRs expressed in BC3H-1 cells determined an equilibrium inhibition constant (IC50) of 41 ± 2 nM. nih.gov In studies using membrane vesicles from Electrophorus electricus, the competitive dissociation constant (KC) was found to be 120 nM. nih.gov For frog skeletal muscle, the apparent equilibrium dissociation constant (K) was measured at 0.5 µM. nih.gov

Receptor occupancy by (+)-tubocurarine does not have a linear relationship with the degree of inhibition under all conditions. nih.gov Numerical analysis shows that while this relationship can be linear at high concentrations of acetylcholine, typical of in-vitro experiments, it becomes nonlinear under conditions more reflective of an in vivo environment. nih.gov Chronic administration of (+)-tubocurarine can lead to a proliferation, or upregulation, of nAChRs. nih.gov Studies in rats have shown that a continuous two-week infusion resulted in an increase in extrajunctional nAChRs and a tolerance to the drug's effects, requiring a higher plasma concentration to achieve the same level of twitch inhibition. nih.gov

The action of (+)-tubocurarine occurs at the postsynaptic membrane of the neuromuscular junction. nih.gov This membrane is densely populated with nAChRs, which are ligand-gated ion channels. nih.gov In a resting state, the channel is closed. Upon binding of two acetylcholine molecules, the receptor undergoes a conformational change, opening a central pore that allows the influx of cations, primarily sodium ions. nih.gov This influx depolarizes the muscle cell membrane, generating an endplate potential that, if it reaches a certain threshold, triggers a muscle action potential and contraction. ed.ac.uk

(+)-Tubocurarine, due to its structural similarity to acetylcholine, including a quaternary amino group, binds to the ACh binding sites on the nAChR. wikipedia.orgchemistryviews.org This binding event physically obstructs acetylcholine from accessing the receptor, thus preventing channel opening and ion flux. ed.ac.ukdrugbank.com Unlike an agonist, tubocurarine's binding does not induce the necessary conformational change for channel activation. nih.gov It simply occupies the site, reducing the frequency of channel opening events initiated by acetylcholine. nih.gov The result is a failure of neuromuscular transmission and skeletal muscle relaxation. ed.ac.ukrndsystems.com

Investigation of Binding Sites and Receptor Subtype Selectivity

The interaction of (+)-tubocurarine with the nAChR is complex, involving more than a simple competitive mechanism. Research indicates that it binds to distinct high- and low-affinity sites and exhibits both competitive and noncompetitive modes of inhibition. nih.govnih.gov

Studies have demonstrated that (+)-tubocurarine possesses both competitive and noncompetitive inhibitory properties. nih.gov The competitive action is characterized by its ability to be overcome by increasing concentrations of acetylcholine. nih.gov However, at higher concentrations, tubocurarine exhibits a noncompetitive block that cannot be surmounted by saturating levels of the agonist. nih.gov

This dual mechanism was elucidated using stopped-flow measurements of ion flux in membrane vesicles from Electrophorus electricus. The study identified a high-affinity competitive site with a dissociation constant (KC) of 120 nM and a lower-affinity noncompetitive site with a dissociation constant (KNC) of 4 µM. nih.gov Further research has shown that tubocurarine can also block the open ion channel, a characteristic of noncompetitive, voltage-dependent antagonism. nih.gov It has also been shown to inhibit the binding of [3H]perhydrohistrionicotoxin, a ligand that binds to the ion channel sites, further supporting a noncompetitive mode of action. nih.gov

Binding Modalities of (+)-Tubocurarine at the nAChR
Binding ModalityDissociation Constant (Kd)Experimental SystemReference
Competitive (KC)120 nMElectrophorus electricus membrane vesicles nih.gov
Noncompetitive (KNC)4 µMElectrophorus electricus membrane vesicles nih.gov
Open Channel Block (at -70 mV)~0.12 µMFrog muscle end-plates nih.gov
Open Channel Block (at -120 mV)~0.02 µMFrog muscle end-plates nih.gov

The muscle-type nAChR is a heteropentameric protein composed of two α-subunits (CHRNA1), and one each of β- (CHRNB1), δ- (CHRND), and ε- (CHRNE) subunits in adult muscle, or a γ-subunit (CHRNG) in fetal muscle, arranged around a central pore. nih.govplos.org The two acetylcholine binding sites are not identical and are located at the interfaces between different subunits. nih.govpnas.org

Photoaffinity labeling studies using d-[3H]tubocurarine on receptors from Torpedo have been crucial in identifying the location of its binding sites. These studies revealed that tubocurarine binds at the interface between the α and γ subunits (the high-affinity site) and the α and δ subunits (the low-affinity site). nih.govpnas.orgiaea.org The concentrations for half-maximal incorporation were 40 nM for the γ subunit and 0.9 µM for the δ subunit, which aligns with the dissociation constants for the high- and low-affinity sites, respectively. nih.gov These findings demonstrated that the γ and δ subunits, in addition to the α subunits, directly contribute to the formation of the agonist/antagonist binding pockets. nih.govpnas.org

Further research has implicated specific amino acid residues in the binding of tubocurarine. Phenylalanine substitutions for conserved tyrosine residues at positions αY93 and αY190 were found to decrease binding affinity, whereas a substitution at αY198 significantly increased affinity by reducing the dissociation rate. drexel.edu On the non-alpha subunits, a mutation at γW55 reduced curare affinity, while a similar mutation at δW57 had no effect, supporting the idea that the high-affinity site is primarily formed at the α-γ interface. drexel.edu

Receptor Binding Kinetics and Conformational Changes

The dynamic interaction between (+)-tubocurarine and the nAChR is defined by its binding kinetics, which are the rates of association and dissociation. Since synaptic transmission is a rapid process where equilibrium is not achieved, these kinetic parameters are critical to understanding the drug's action. nih.gov

Using rapid perfusion techniques on outside-out patches from BC3H-1 cells, the kinetic constants for (+)-tubocurarine were directly measured. nih.gov The results showed a rapid association rate and a relatively slow dissociation rate, consistent with its function as an effective antagonist.

Receptor Binding Kinetics of (+)-Tubocurarine
ParameterValueExperimental SystemReference
Association Rate (lon)1.2 ± 0.2 x 108 M-1s-1Embryonic mouse muscle nAChR nih.gov
Dissociation Rate (loff)5.9 ± 1.3 s-1Embryonic mouse muscle nAChR nih.gov
Recovery Rate from Inhibition (1/τoff)~0.5 s-1Frog skeletal muscle nih.gov

The binding of an antagonist like tubocurarine is thought to stabilize the receptor in its resting (closed) conformation. acs.org While agonists induce a conformational change that leads to channel opening, competitive antagonists bind without triggering this activation cascade. nih.gov By occupying the binding site, tubocurarine prevents acetylcholine from inducing the open-channel conformation, effectively locking the receptor in a non-functional, closed state. nih.goved.ac.uk

Stopped-Flow Measurements of Receptor-Controlled Ion Flux

Stopped-flow kinetic analysis is a powerful technique used to measure rapid biochemical reactions, such as the ion flux controlled by ligand-gated ion channels like the nAChR. This method allows for the observation of receptor-channel dynamics on a millisecond timescale.

Studies utilizing stopped-flow measurements with membrane vesicles rich in nAChR from sources like the electric organ of Torpedo have revealed a dual mechanism of inhibition by d-tubocurarine. nih.gov These experiments demonstrate that d-tubocurarine functions as both a competitive and a noncompetitive inhibitor of the receptor's function. nih.gov

The competitive inhibition arises from d-tubocurarine binding to the same sites as the endogenous agonist, acetylcholine (ACh). In contrast, the noncompetitive inhibition involves d-tubocurarine binding to a separate site on the receptor-channel complex, which influences the channel's ability to conduct ions regardless of agonist binding. nih.govnih.gov

Stopped-flow measurements have been instrumental in quantifying the kinetic parameters of these interactions. By rapidly mixing membrane vesicles with a fluorescent dye sensitive to ion flux and a solution containing an agonist and d-tubocurarine, researchers can monitor the rate of ion influx and efflux and how it is altered by the antagonist.

The following table summarizes the key findings from stopped-flow measurements of d-tubocurarine's interaction with the nAChR:

ParameterValueDescription
Competitive Dissociation Constant (KC)120 nMRepresents the affinity of d-tubocurarine for the competitive binding site (the ACh binding site). nih.gov
Noncompetitive Dissociation Constant (KNC)4 µMRepresents the affinity of d-tubocurarine for the noncompetitive binding site. nih.gov

These data clearly indicate that d-tubocurarine has a significantly higher affinity for the competitive binding site compared to the noncompetitive site.

Ligand Orientation and Receptor Conformational States Upon Binding

The binding of (+)-tubocurarine to the nAChR is a highly specific interaction that depends on the orientation of the ligand within the binding pocket and induces a particular conformational state in the receptor. The nAChR is a pentameric protein composed of different subunits, with the agonist binding sites located at the interfaces between these subunits. iaea.org

Upon binding, (+)-tubocurarine does not simply block the binding of acetylcholine but actively stabilizes the receptor in a desensitized-like state. nih.gov In this conformation, the ion channel is closed, even when an agonist is bound to the receptor. This is a key aspect of its antagonistic action. nih.gov

Research combining site-directed mutagenesis, ligand modification, and computational modeling has provided detailed insights into the orientation of d-tubocurarine within the nAChR binding site. nih.govnih.govresearchgate.net These studies have identified specific amino acid residues within the different subunits of the receptor that are crucial for the binding of d-tubocurarine.

Key findings regarding the orientation and conformational changes include:

Binding Site Location: The binding sites for d-tubocurarine are located at the interfaces of the α-γ and α-δ subunits in the fetal muscle nAChR. rndsystems.comiaea.org

Key Amino Acid Interactions: Residues such as γTyr(117) have been shown to interact with the 2-N position of d-tubocurarine. nih.gov The orientation of d-tubocurarine and its derivatives can vary, with different parts of the molecule interacting with specific residues on the α and non-α subunits. nih.gov

Receptor Conformation: The binding of d-tubocurarine stabilizes a desensitized channel conformation, which is an agonist-bound, closed-pore state. nih.gov This is in contrast to the resting state (activatable) or the open-channel state.

The following table presents data on the affinity of d-tubocurarine and related compounds for different conformational states of the nAChR, highlighting the preference for the desensitized state in the Torpedo receptor.

CompoundReceptor SourceConformational State Preference
d-tubocurarineTorpedoStrongly prefers the desensitized conformation. researchgate.net
d-tubocurarine analogsTorpedoStrongly prefer the desensitized conformation. researchgate.net
d-tubocurarineMouseBinding is unaffected by the conformational state. researchgate.net

This difference in conformational state preference between receptor types underscores the subtle but significant variations in the molecular interactions of (+)-tubocurarine with nAChRs from different species.

Structure Activity Relationship Sar Studies and Analog Design

Elucidation of Key Structural Motifs for nAChR Binding

The potent antagonist activity of tubocurarine (B1210278) at the nAChR is dictated by specific structural components that facilitate high-affinity binding to the receptor.

A critical feature for the neuromuscular blocking activity of tubocurarine is the presence of two quaternary ammonium (B1175870) centers. researchgate.net These positively charged nitrogen atoms are crucial for binding to anionic sites within the nAChR. The distance between these two nitrogen atoms is a key determinant of the compound's potency. This structural feature allows for a strong interaction with the receptor, competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine (B1216132), and thereby preventing nerve depolarization. drugbank.com Research on various analogs has demonstrated that modifications to these quaternary ammonium groups, such as N-methylation, can significantly alter binding affinity. For instance, quaternization of the 2'-N ammonium group enhances the affinity for both acetylcholine binding sites on the mouse nAChR. nih.gov This highlights the sensitivity of the receptor to the electronic and steric properties of this part of the molecule. nih.gov

Conformational Analysis of Tubocurarine and its Receptor Interactions

The three-dimensional shape of tubocurarine and its dynamic interaction with the nAChR have been explored through various experimental and computational techniques.

Understanding the conformational flexibility of tubocurarine is crucial for explaining its binding characteristics. Molecular mechanics calculations have been used to identify the minimum-energy conformations of the molecule. These studies revealed that d-tubocurarine has several low-energy forms, some of which correspond to conformations observed in X-ray crystallography studies. nih.gov The flexibility of the molecule has been estimated by calculating the energy barriers for interconversion between these stable conformations. nih.gov This conformational adaptability is believed to play a role in its ability to bind effectively to the receptor.

Computational modeling has provided significant insights into the interaction between tubocurarine and the nAChR at an atomic level. nih.gov Molecular modeling of d-tubocurarine within the binding pocket of the acetylcholine-binding protein (a homolog of the nAChR ligand-binding domain) has helped to visualize its orientation. nih.gov These models suggest that the 2-N position of tubocurarine is in close proximity to key amino acid residues, such as the homolog of γTyr(117), providing a structural basis for its binding. nih.gov Such models are consistent with findings from both photoaffinity labeling and site-directed mutagenesis studies, offering a plausible structural explanation for the binding of d-tubocurarine within the acetylcholine-binding site of the nAChR family. nih.gov These computational approaches are valuable for the rational design of new drugs targeting the nAChR. nih.gov

Rational Design and Synthesis of Analogues and Derivatives

The knowledge gained from SAR studies has been instrumental in the rational design and synthesis of tubocurarine analogues. The goal has been to develop new neuromuscular blocking agents with more predictable and controllable effects. By systematically altering the tubocurarine structure—for example, by modifying the distance between the nitrogen atoms or changing substituents on the benzylisoquinoline rings—medicinal chemists have been able to modulate the pharmacological properties. The synthesis of various analogs, including those with modifications at the 7'- and 12'-phenolic positions and the 13'-position, has allowed for a detailed probing of the receptor binding sites. nih.gov For example, methylation of the phenolic hydroxyl groups and halogenation at the 13'-position have been shown to produce significant changes in binding affinity, which can differ between species like mouse and Torpedo. nih.gov These synthetic efforts have led to the development of clinically important muscle relaxants. oup.com Furthermore, a modular synthetic approach using copper-catalyzed Ullmann-type couplings has been developed, providing an efficient pathway to (±)-tubocurine and its derivatives, which facilitates the creation of new analogs for further study. nih.gov

Table of Analogue Binding Affinities

This interactive table summarizes the effects of specific structural modifications on the binding affinity of tubocurarine analogues to the nicotinic acetylcholine receptor, as detailed in the surrounding text.

Analogue/ModificationTarget ReceptorEffect on Binding AffinityReference
N-methylation of 2'-N groupMouse nAChREnhanced affinity nih.gov
Methylation of 7'- and 12'-phenolsMouse nAChRNet affinity changes, dependent on ammonium methylation nih.gov
Bromine/Iodine at 13'-positionMouse nAChR (αγ-site)Decreased affinity nih.gov
Bromine/Iodine at 13'-positionTorpedo nAChR (αγ-site)Slightly increased affinity nih.gov

Academic Strategies for Modifying the Tubocurarine Scaffold

Academic research has explored a variety of strategies to modify the tubocurarine scaffold, aiming to elucidate the roles of its different functional groups in receptor binding and selectivity. These modifications have provided critical insights into the chemical features essential for high-affinity antagonism at the nAChR.

Key academic strategies have focused on:

Methylation: The degree of methylation at the phenolic hydroxyl groups and the nitrogen atoms has been shown to significantly influence binding affinity. For instance, the trimethylated derivative of d-tubocurarine, metocurine (B613844), exhibits altered affinity for the high-affinity acetylcholine binding site. nih.gov Studies on various analogs have demonstrated that methylation of the phenolic groups is primarily responsible for these changes in affinity. nih.gov

Halogenation: The introduction of halogen atoms, such as bromine or iodine, at specific positions on the tubocurarine molecule has been another fruitful area of investigation. Substitution with bromine or iodine at the 13'-position has been found to affect affinity at both high and low-affinity acetylcholine binding sites, leading to a net increase in site selectivity. nih.gov

Stereoisomerism: The stereochemical configuration of the tubocurarine molecule is crucial for its biological activity. The naturally occurring (+)-tubocurarine is significantly more potent than its l-isomer, highlighting the importance of the specific three-dimensional arrangement of the molecule for optimal receptor interaction. oup.com Analogs with altered stereochemistry, such as those with an inverted configuration at the C1 position, have shown decreased affinity, particularly for the high-affinity acetylcholine binding site. nih.govresearchgate.net This underscores the critical role of the stereocenter at the 1-position in discriminating between the two acetylcholine binding sites. nih.gov

Quaternization of Nitrogen Atoms: The presence of two quaternary nitrogen atoms is a hallmark of many neuromuscular blocking agents. In d-tubocurarine, one nitrogen is tertiary and the other is quaternary. Analogs where both nitrogens are quaternized, such as N-methyl-d-TC and O,O,N-trimethyl-d-TC (metocurine), have been synthesized and studied. nih.gov This modification can impact the molecule's interaction with different receptor types. nih.gov

Structure-Guided Optimization for Specific Receptor Profiles

Building upon the foundational SAR studies, researchers have engaged in structure-guided optimization to design tubocurarine analogs with enhanced selectivity for specific receptor profiles, particularly the distinct binding sites on the nicotinic acetylcholine receptor.

The nAChR possesses two non-identical acetylcholine binding sites, located at the α-γ and α-δ subunit interfaces in the embryonic muscle-type receptor. nih.govmdpi.com These sites exhibit different affinities for (+)-tubocurarine. nih.gov Structure-guided optimization efforts have aimed to exploit these differences to create more selective ligands.

Key findings in this area include:

Targeting Subunit Interfaces: Photoaffinity labeling studies have been instrumental in confirming that the binding sites for d-tubocurarine are located at the interfaces of the α-γ and α-δ subunits. nih.gov This knowledge has allowed for a more targeted approach to analog design, focusing on modifications that can differentially interact with the unique amino acid residues at each interface.

Modifications Affecting Site Selectivity:

Methylation: As previously noted, methylation of the phenolic hydroxyl groups in d-tubocurarine to produce metocurine reduces the affinity ratio between the high and low-affinity sites. nih.gov This is due to a decreased affinity for the high-affinity (α-γ) site. nih.gov

Halogenation: The addition of bromine or iodine at the 13'-position of the d-tubocurarine scaffold increases the selectivity between the two ACh binding sites. nih.gov

Stereochemistry: Stereoisomers of d-tubocurarine have been observed to have a decreased affinity specifically for the high-affinity ACh binding site, indicating that the stereochemical integrity of the molecule is a key determinant for high-affinity binding at the α-γ interface. nih.gov

Interaction with Other Receptors: The SAR of tubocurarine has also been explored at other receptors, such as the 5-hydroxytryptamine type 3 (5-HT3) receptor. drugbank.com The structural features of d-tubocurarine that are important for high-affinity binding to the nAChR have also been found to be significant for binding to the 5-HT3 receptor. researchgate.net This cross-reactivity has prompted further investigation into designing analogs with greater selectivity for nAChRs over other receptor types.

Role of Specific Functional Groups: Studies using various analogs have helped to pinpoint the interactions of specific functional groups with the receptor. For example, the phenolic hydroxyl groups and the stereocenter at the 1-position have been identified as being crucial for discriminating between the two acetylcholine binding sites on the nAChR. nih.gov

The following table summarizes the effects of different modifications on the receptor binding profile of tubocurarine analogs.

ModificationAnalog ExampleEffect on Receptor Binding Profile
Methylation MetocurineDecreased affinity for the high-affinity nAChR site, reducing site selectivity. nih.gov
Halogenation 13'-bromo-d-tubocurarineIncreased site selectivity between the high and low-affinity nAChR sites. nih.gov
Stereoisomerism l-tubocurarineSignificantly lower potency compared to d-tubocurarine. oup.com
Quaternization N-methyl-d-TCAltered interaction with dopamine (B1211576) receptors compared to d-tubocurarine. nih.gov

This targeted approach, informed by a deep understanding of the structure of both the ligand and the receptor, continues to guide the development of novel compounds with tailored pharmacological actions.

Biosynthetic Pathways and Chemical Synthesis Research

Natural Biosynthesis of Tubocurarine (B1210278)

The biosynthesis of (+)-tubocurarine, a prominent member of the bisbenzylisoquinoline alkaloid family, is a complex enzymatic process originating from the amino acid L-tyrosine. wikipedia.orgfrontiersin.org The pathway involves the formation of two key benzylisoquinoline precursors, which then undergo a crucial coupling reaction.

Enzymatic Pathways Leading to Benzylisoquinoline Precursors

The journey from a simple amino acid to the complex structure of benzylisoquinoline alkaloids (BIAs) is orchestrated by a series of specific enzymes. The initial precursor, L-tyrosine, is converted into both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). frontiersin.orgfrontiersin.org The first committed step in the biosynthesis of most BIAs is the condensation of these two molecules, a Pictet-Spengler reaction catalyzed by the enzyme norcoclaurine synthase (NCS), to form (S)-norcoclaurine. frontiersin.orgresearchgate.netoup.com

Following the formation of the basic benzylisoquinoline core, a sequence of modifications, including methylation, is carried out by various transferase enzymes. frontiersin.org For tubocurarine specifically, the pathway proceeds to generate the two enantiomers of N-methylcoclaurine, (R)- and (S)-N-methylcoclaurine. wikipedia.org This involves several enzymatic steps beyond (S)-norcoclaurine, including N-methylation and O-methylation, facilitated by S-adenosyl methionine (SAM) as a methyl group donor. wikipedia.org

Table 1: Key Enzymes in Benzylisoquinoline Precursor Biosynthesis

Enzyme Name Abbreviation Function
Norcoclaurine Synthase NCS Catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, the core benzylisoquinoline structure. frontiersin.orgoup.com
O-Methyltransferase OMT Transfers a methyl group to a hydroxyl group on the alkaloid structure. frontiersin.org

Radical Coupling Mechanisms in Alkaloid Formation

The defining step in the formation of the dimeric structure of tubocurarine is the oxidative coupling of the two N-methylcoclaurine precursors. wikipedia.org This process is a type of phenolic coupling reaction, a key mechanism in the biosynthesis of many complex alkaloids. oup.comyoutube.com

The biosynthesis of tubocurarine specifically involves a radical coupling of (R)-N-methylcoclaurine and (S)-N-methylcoclaurine. wikipedia.org This reaction is catalyzed by cytochrome P450 enzymes, particularly those from the CYP80 family, which are known to initiate intermolecular C-O and intramolecular C-C phenol (B47542) coupling reactions. oup.com In this mechanism, the phenolic hydroxyl groups of the precursor molecules are oxidized, leading to the formation of highly reactive radical intermediates. youtube.com These radicals then couple to form the ether linkage and the carbon-carbon bond that connect the two benzylisoquinoline units, creating the characteristic bisbenzylisoquinoline scaffold of tubocurarine. oup.comyoutube.com

Synthetic Methodologies for Tubocurarine and Related Compounds

The complex structure of tubocurarine has made it a challenging target for total synthesis, spurring the development of various synthetic strategies.

Laboratory-Scale Synthesis of the Tubocurarine Core Structure

The core of the methodology relies on two sequential copper-catalyzed Ullmann-type C-O coupling reactions to construct the diaryl ether linkages that are central to the tubocurarine structure. nih.gov The entire synthetic sequence is extensive, comprising 15 steps in its longest linear path and a total of 24 distinct chemical transformations to yield a mixture of (±)-tubocurine and its diastereomer, (±)-curine. acs.org

Table 2: Overview of a Synthetic Approach to the Tubocurarine Core

Starting Material Key Reaction Type Number of Steps (Longest Linear) Final Product

Data sourced from Otto et al. (2017). acs.orgnih.gov

Development of Chiral Precursors for Stereoselective Synthesis

Achieving the specific stereochemistry of natural (+)-tubocurarine in a laboratory synthesis requires precise control over the formation of its chiral centers. The development of methods for the stereoselective synthesis of chiral precursors is therefore a critical area of research. nih.gov While the first total synthesis of the core was racemic, subsequent efforts in alkaloid synthesis have focused heavily on asymmetric methods. acs.org

For related alkaloids, biocatalysis using stereoselective enzymes like alcohol dehydrogenases has proven effective for creating chiral precursors with high enantiomeric excess. nih.gov Such approaches, which can produce specific enantiomers of key intermediates, are fundamental to avoiding the formation of unwanted stereoisomers and improving the efficiency of the total synthesis of complex natural products like tubocurarine. nih.govresearchgate.net The synthesis of the correct (R)- and (S)-N-methylcoclaurine enantiomers is the essential chiral challenge for an asymmetric synthesis of (+)-tubocurarine.

Optimized Synthetic Pathways for Tubocurarine-Derived Scaffolds

Research into the synthesis of tubocurarine has also led to the development of optimized pathways for creating related molecular scaffolds. wikipedia.org The goal of this research is often to produce analogues with more favorable properties. The development of safer, synthetic neuromuscular blocking agents like atracurium (B1203153) and cisatracurium (B1209417) was born from structure-activity relationship studies based on the tubocurarine molecule. wikipedia.org

This optimization involves modifying the synthetic route to allow for variations in the core structure, or "scaffold." In a broader context, the concept of using synthetic scaffolds has been explored in metabolic engineering, where protein or DNA scaffolds are used to co-localize enzymes in a biosynthetic pathway to increase efficiency. wpmucdn.comnih.govresearchgate.net While distinct from purely chemical synthesis, this biological approach underscores the principle of pathway optimization. In chemical synthesis, optimizing pathways for tubocurarine-derived scaffolds means refining reaction steps to be more efficient, higher-yielding, and adaptable for producing a library of related compounds for further study. wikipedia.org

Advanced Research Applications and Methodologies

Application as a Research Tool in In Vitro Systems

(+)-Tubocurarine chloride pentahydrate serves as a critical research tool for the investigation of neuromuscular and neuronal systems in controlled, in vitro environments. Its specific action as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) allows scientists to probe the formation and function of synapses, particularly the neuromuscular junction (NMJ), and to dissect complex signaling pathways. chemistryviews.orgrndsystems.comwikipedia.org

A primary application of tubocurarine (B1210278) in research is the functional validation of in vitro models of the neuromuscular junction. taylorandfrancis.com By selectively blocking the postsynaptic nAChRs, tubocurarine provides a definitive method to confirm that observed muscle contractions are indeed driven by neuronal input. chemistryviews.orgnih.gov Treatment with tubocurarine has been demonstrated to reduce or completely stop both spontaneous and electrically or chemically induced contractions in various NMJ models. taylorandfrancis.comnih.govcolumbia.edu

The development of co-culture systems, where motoneurons and muscle cells are grown together, has been fundamental to studying NMJ development and function outside of a living organism. In these models, functional synapses form between the two cell types. researchgate.net Researchers utilize tubocurarine to verify the presence of these functional connections. For instance, in co-cultures of primary rat motoneurons and myotubes, contractions can be initiated by stimulating the neurons with glutamate; the subsequent application of d-tubocurarine blocks these contractions, confirming that the signal was transmitted via a functional NMJ. researchgate.net This methodology is a cornerstone for validating the physiological relevance of these models, which are used to study NMJ maturation, pathology, and the effects of potential therapeutic agents. nih.govresearchgate.net The presence of motoneurons in these 3D co-cultures has been shown to promote the maturation of muscle cells. researchgate.net

Table 1: Application of (+)-Tubocurarine in Validating Motoneuron-Muscle Co-culture Systems

Cell SourceCulture SystemStimulation MethodObserved Effect of TubocurarineReference
Rat/Mouse Primary Cells2D/3D Co-cultureSpontaneous ContractionsDiminished or stopped contractions nih.govcolumbia.edu
Rat Primary Cells3D Cantilever ArrayGlutamate-induced ContractionsBlocked glutamate-induced contractions researchgate.net
Chick Embryonic Myotubes & Mouse ESC-derived Motoneurons2D Co-cultureElectrical ActivationBlockage of contractile activity nih.gov

Advancements in stem cell technology have enabled the creation of fully human in vitro NMJ systems, which hold significant promise for drug discovery and disease modeling by eliminating species variability. nih.govnih.gov In these models, human stem cells are differentiated into motoneurons and skeletal muscle cells, which are then co-cultured to form functional NMJs. nih.govtermis.org The definitive test for the formation of a functional human NMJ in these systems is the observation of motoneuron-induced muscle contractions and their subsequent quenching upon the application of d-tubocurarine. nih.govnih.govtermis.orgresearchgate.net These defined, serum-free systems provide a highly reproducible and controllable platform for high-throughput drug screening and for investigating the pathophysiology of neuromuscular disorders such as amyotrophic lateral sclerosis (ALS) and muscular dystrophy. nih.govnih.gov Functional assessments using antagonists like tubocurarine confirm that these bioengineered platforms behave physiologically, with muscle contraction being driven by the cultured motoneurons. mmu.ac.uk

Tubocurarine is instrumental in studies aimed at characterizing the function of specific nAChR subtypes and their associated signaling pathways. As a non-selective antagonist, it can be used to establish a baseline of nicotinic receptor involvement before using more subtype-selective compounds. rndsystems.com

Nicotinic acetylcholine receptors are ion channels that, when activated, can permit the influx of cations, including calcium (Ca2+), which acts as a critical second messenger in numerous cellular processes. Tubocurarine is employed in cellular models to investigate the role of nAChRs in calcium signaling. In SH-SY5Y neuroblastoma cells, for example, pretreatment with tubocurarine has been shown to completely suppress nicotine-induced inward currents and the associated elevation of intracellular calcium concentrations. researchgate.net This demonstrates its utility in isolating nAChR-mediated calcium influx from other calcium signaling pathways. researchgate.net Interestingly, the pharmacology of (+)-tubocurarine can be complex; in studies using Xenopus oocytes expressing certain rat neuronal nAChR subtypes (α2β4 and α3β4), (+)-tubocurarine was found to enhance responses to low concentrations of acetylcholine, revealing an unusual modulatory role at these specific receptor combinations. nih.gov Research also indicates that the α7 nicotinic acetylcholine receptor (CHRNA7), a target for tubocurarine, is involved in modulating calcium-dependent signaling pathways. drugbank.com

Table 2: Use of (+)-Tubocurarine in Receptor and Signaling Pathway Studies

Cellular ModelReceptor(s) StudiedKey Finding with TubocurarineReference
SH-SY5Y Neuroblastoma CellsNicotinic Acetylcholine ReceptorsSuppressed nicotine-induced intracellular Ca2+ elevation and inward currents. researchgate.net
Xenopus OocytesRat neuronal nAChRs (α2β2, α3β2, α2β4, α3β4)Acted as a competitive antagonist at β2-containing receptors but enhanced response at β4-containing receptors at low acetylcholine concentrations. nih.gov
Rat Hippocampal NeuronsGABA-A ReceptorsExhibited inhibitory effects on currents elicited by GABA. rndsystems.com
Fibroblasts expressing muscle nAChRsFetal and Adult Mammalian Muscle nAChRsActed as an antagonist at adult-type receptors and a weak partial agonist at fetal-type receptors. nih.gov

The study of neurotoxicity is essential for understanding the potential adverse effects of chemical compounds on the nervous system. Functional neurotoxicity assays using human neuron models, such as those derived from LUND human mesencephalic (LUHMES) cells which differentiate into dopaminergic neurons, provide a human-relevant platform for these investigations. uni-konstanz.de Tubocurarine is utilized in such assays as a reference compound to probe nAChR-related signaling alterations. uni-konstanz.de Its ability to modulate neurotransmitter release, including that of dopamine (B1211576), makes it a relevant tool for studying the toxicological impact of substances on dopaminergic pathways. drugbank.com While direct injections into the rat brain have shown that d-tubocurarine can induce neurotoxic effects, its application in in vitro human neurotoxicity assays is focused on its receptor-blocking properties to elucidate mechanisms of action of other potential neurotoxins. drugbank.comnih.gov

Receptor Function and Signaling Pathway Investigations

Use in Ex Vivo and Animal Research Models (Non-Clinical, Mechanistic)

In the field of neurological research, (+)-tubocurarine chloride pentahydrate is utilized in zebrafish (Danio rerio) larvae models, primarily as an immobilizing agent to facilitate detailed imaging and electrophysiological studies. nih.gov The pentylenetetrazole (PTZ)-induced seizure model in zebrafish is widely used to mimic epileptic activity, as PTZ, a GABA-A receptor antagonist, induces neuronal hyperexcitability. nih.gov To study the effects of chemical convulsants and potential anti-seizure compounds, larvae are often paralyzed with tubocurarine to prevent movement artifacts during analysis. nih.gov

For instance, in studies investigating seizure-like electrographic activity, zebrafish larvae are immobilized with d-tubocurarine before being embedded in agar. nih.gov This allows for stable extracellular field potential recordings from the optic tectum while the larvae are superfused with convulsant agents. nih.gov This methodology enables researchers to observe and quantify brain activity associated with seizures without interference from the strong, seizure-induced swimming behaviors, thereby providing a clear window into the neurophysiological effects of various compounds. nih.gov

The pharmacological properties of tubocurarine have been extensively characterized using isolated tissue preparations. A foundational example of this is the work of 19th-century physiologist Claude Bernard, who demonstrated that curare causes paralysis by blocking transmission at the nerve-muscle junction in isolated frog preparations. britannica.com This type of ex vivo research was crucial in identifying the site and mechanism of action of the compound.

More recent pharmacological characterizations have also relied on isolated tissues. Studies on hayatin methiodide and methochloride used comparisons to d-tubocurarine chloride to establish their relative curariform activity. taylorandfrancis.com Furthermore, the muscle-relaxant properties of compounds like hayatin methochloride were confirmed to be similar to those of d-tubocurarine chloride in animal models including cats and dogs, which often involves isolated tissue experiments as part of the characterization process. taylorandfrancis.com These preparations allow for the generation of dose-response curves and the determination of key pharmacological parameters in a controlled environment. taylorandfrancis.com

Analytical Chemistry Research Methodologies

(+)-Tubocurarine chloride has been a subject of interest in the development of analytical techniques for enantioseparation, particularly in capillary electrophoresis (CE). nih.govmst.edu Research has demonstrated that d-(+)-tubocurarine chloride can itself function as an effective chiral selector for the separation of optical isomers of various compounds, especially organic carboxylates. nih.govmst.edu As a member of the bis(benzylisoquinoline) alkaloid family, its macrocyclic structure possesses two stereogenic centers, which enables it to engage in enantiospecific binding. mst.edu

In this application, tubocurarine is added to the running buffer in a CE system. mst.edu The separation of enantiomers is achieved based on their differential interactions with the tubocurarine selector. nih.gov Studies have optimized experimental parameters such as the concentration of tubocurarine, the pH of the buffer, and the methanol (B129727) content to achieve successful enantioseparation for numerous chiral compounds. nih.govmst.edu This research highlights a unique application of tubocurarine not as an analyte, but as a key reagent in advancing chiral separation methods. nih.gov

Table 1: Capillary Electrophoresis Parameters for Enantioseparation Using d-(+)-Tubocurarine Chloride (DTC) as a Chiral Selector

Parameter Condition/Value Purpose Source
Chiral Selector d-(+)-Tubocurarine Chloride (DTC) To create differential migration times for enantiomers. nih.govmst.edu
Analyte Class Enantiomeric organic carboxylates Selected based on selective interaction with tubocurarine. mst.edu
Detection Method Direct UV Detection Wavelength set at 254 nm. mst.edu
Applied Voltage -15 kV (Reversed Polarity) To drive the separation process. mst.edu
Buffer System Phosphate (B84403) buffer (e.g., 0.05 M, pH 7.0) To maintain stable pH and conductivity. mst.edu

| Capillary Conditioning | Rinse program before each run | To address electrostatic interaction of DTC with the capillary wall. | mst.edu |

Advanced analytical methods are essential for the characterization and quantitative analysis of (+)-tubocurarine chloride pentahydrate in research settings. High-performance liquid chromatography (HPLC) is a primary technique used for this purpose. nih.gov An improved method for the quantitative analysis of d-tubocurarine chloride in curare, a complex plant extract, utilizes gradient HPLC with a hydrophobic stationary phase. nih.gov

To achieve effective separation of the curare alkaloids, which are quaternary ammonium (B1175870) bases, specific mobile phase conditions are required. nih.gov The addition of an electrolyte, such as a tetramethylammonium (B1211777) phosphate buffer at pH 4, to the water-methanol mobile phase is necessary to suppress undesirable interactions with residual silanol (B1196071) groups on the reversed-phase column. nih.gov This optimization results in an accurate and precise method for determining the concentration of d-tubocurarine chloride. nih.gov

Spectroscopic methods are also employed for characterization. Direct UV detection is commonly used in chromatography, with a maximum absorption wavelength for tubocurarine noted at 280 nm. mst.edunih.gov Physicochemical properties, including the pKa values of its ionizable moieties (reported as 7.6, 8.1-8.65, and 9.1-9.65), have been determined, which is crucial for developing analytical methods and understanding its behavior in solution. mst.edu

Table 2: Analytical Methods for the Characterization of Tubocurarine

Method Application Key Findings/Parameters Source
High-Performance Liquid Chromatography (HPLC) Quantitative analysis in plant extracts (curare). Gradient elution with a water-methanol mobile phase and a tetramethylammonium phosphate buffer (pH 4) on a reversed-phase column. nih.gov
Capillary Electrophoresis (CE) Determination of physicochemical properties. The point of zero electrophoretic mobility (isoionic point) was found to be at approximately pH 9.3 in a phosphate buffer system. mst.edu

| UV-Vis Spectrophotometry | Detection and characterization. | Maximum UV absorption at 280 nm; used for detection in HPLC and CE. | mst.edunih.gov |

Computational and Theoretical Modeling in Pharmacology

Computational and theoretical modeling has become an indispensable tool in modern pharmacology, offering profound insights into the complex interactions between drugs and biological systems. In the context of (+)-Tubocurarine chloride pentahydrate, these in silico approaches have been pivotal in elucidating its mechanism of action at a molecular level and in predicting its behavior within the body. By simulating intricate biological processes, researchers can explore receptor binding, pharmacokinetics, and pharmacodynamics with a level of detail that is often unattainable through experimental methods alone. This has significant implications for drug discovery and development, allowing for the rational design of new therapeutic agents with improved efficacy and safety profiles.

Molecular Docking and Dynamics Simulations of Receptor Binding

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to its receptor. For (+)-Tubocurarine chloride pentahydrate, these methods have been instrumental in understanding its interaction with the nicotinic acetylcholine receptor (nAChR), its primary biological target. drugbank.com

Research employing molecular modeling has provided a plausible structural basis for the binding of d-tubocurarine (dTC) within the acetylcholine-binding site of the AChR family. researchgate.netnih.gov These models are consistent with findings from experimental techniques such as photoaffinity labeling and site-directed mutagenesis. researchgate.netnih.gov Molecular dynamics simulations, which simulate the movement of atoms and molecules over time, have been used to create dTC/receptor complexes that align with experimental data. researchgate.netyoutube.com

Studies have focused on identifying the specific amino acid residues that contribute to the high- and low-affinity binding sites for dTC. nih.gov The two agonist binding sites on the Torpedo nicotinic acetylcholine receptor are located at the interfaces of the α-γ and α-δ subunits. nih.govnih.gov Photoaffinity labeling studies using d-[3H]tubocurarine have identified specific amino acids involved in binding. Within the α-subunit, αTyr-190 is the primary site of incorporation, with αCys-192 and αTyr-198 being labeled to a lesser extent. nih.gov In the γ and δ subunits, γTrp-55 and δTrp-57 have been identified as the specific sites of photoincorporation. nih.gov

Computational approaches using protein flexibility have been employed to define the docking orientations of d-TC. researchgate.net These studies often utilize the acetylcholine-binding protein (AChBP) as a structural homolog for the ligand-binding domain of the nAChR. researchgate.netnih.gov In one such study, a total of 15,000 docked structures were generated to analyze the binding of d-TC. researchgate.net

Table 1: Key Amino Acid Residues in d-Tubocurarine Binding to nAChR

Subunit Amino Acid Residue Role in Binding Citation
α Tyr-190 Primary site of photoincorporation nih.gov
α Cys-192 Lower efficiency labeling nih.gov
α Tyr-198 Lower efficiency labeling nih.gov
γ Trp-55 Site of specific photoincorporation nih.gov
δ Trp-57 Site of specific photoincorporation nih.gov
γ Tyr-117 Apparent interaction with the 2-N position of dTC researchgate.netnih.gov

Theoretical Pharmacokinetic and Pharmacodynamic Modeling for Drug Discovery Research

Theoretical modeling of pharmacokinetics (PK) and pharmacodynamics (PD) is crucial for understanding and predicting how a drug is absorbed, distributed, metabolized, and eliminated (ADME), and the resulting physiological effects. omicsonline.org For d-tubocurarine, integrated PK/PD models have been developed to characterize the relationship between its plasma concentration and its neuromuscular blocking effect. nih.gov

One proposed model introduces a hypothetical "effect compartment" linked to the central plasma compartment. nih.gov This model allows for the characterization of the temporal dynamics of the drug's effect, separate from its pharmacokinetic profile. The amount of drug in this hypothetical compartment is then related to the observed effect, such as paralysis, using the Hill equation. nih.gov This integrated approach enables the fitting of simultaneous plasma concentration and effect data, even during non-equilibrium phases of drug distribution. nih.gov

Pharmacokinetic studies have determined key parameters for d-tubocurarine in various populations. For instance, the steady-state volume of distribution (Vdss) and elimination half-life (t½β) have been shown to differ between neonates, infants, children, and adults. nih.gov Neonates exhibit a larger Vdss and a longer elimination half-life compared to children and adults. nih.gov However, plasma clearance of the drug does not appear to differ with age. nih.gov

These models are invaluable in drug discovery research. By simulating the PK/PD properties of new compounds, researchers can predict their therapeutic window and potential for adverse effects early in the development process. omicsonline.org For example, understanding the relationship between the plasma concentration of d-tubocurarine required to produce 50% paralysis (Cpss50) and its pharmacokinetic parameters helps in designing safer and more effective neuromuscular blocking agents. nih.govnih.gov

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of d-Tubocurarine in Different Age Groups

Parameter Neonates (0-2 months) Infants (2-12 months) Children (1-12 years) Adults (12-30 years) Citation
Cpss50 (µg/ml) 0.18 ± 0.09 0.27 ± 0.06 0.42 ± 0.14 0.53 ± 0.14 nih.gov
Vdss (l/kg) 0.74 ± 0.33 0.52 ± 0.22 0.41 ± 0.12 0.30 ± 0.10 nih.gov
t½β (min) 174 ± 60 - 90 ± 23 89 ± 18 nih.gov

Q & A

Q. What is the mechanism of action of (+)-tubocurarine chloride pentahydrate in neuromuscular blockade, and how can this be experimentally validated?

(+)-Tubocurarine chloride pentahydrate acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) in the neuromuscular junction, preventing acetylcholine from binding and inducing muscle contraction . To validate this mechanism:

  • Electrophysiology : Use intracellular or patch-clamp recordings to measure postsynaptic potentials in isolated nerve-muscle preparations (e.g., rodent diaphragm or frog sciatic nerve models) before and after drug application.
  • Receptor Binding Assays : Employ radiolabeled α-bungarotoxin (a high-affinity nAChR ligand) to quantify receptor occupancy by (+)-tubocurarine in competitive binding experiments .

Q. What are the optimal storage conditions for (+)-tubocurarine chloride pentahydrate to ensure experimental reproducibility?

The compound is air- and moisture-sensitive, requiring storage at -20°C under argon to prevent degradation . Key practices include:

  • Using sealed, argon-filled vials to minimize oxidation.
  • Avoiding repeated freeze-thaw cycles by aliquoting stock solutions.
  • Confirming stability via HPLC or UV-Vis spectroscopy before critical experiments .

Q. Which in vivo models are suitable for studying the neuromuscular blocking effects of (+)-tubocurarine chloride pentahydrate?

Common models include:

  • Rats/Rabbits : Assess dose-dependent paralysis using the "righting reflex" or grip strength tests. Administer intravenously (IV) at 0.1–0.3 mg/kg .
  • Isolated Tissue Preparations : Rodent phrenic nerve-hemidiaphragm setups allow real-time measurement of twitch tension suppression .
  • Control Considerations : Include vehicle controls and reference standards (e.g., succinylcholine) to validate assay sensitivity.

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported cardiovascular effects of (+)-tubocurarine chloride pentahydrate?

Discrepancies may arise from impurities (e.g., preservatives like chlorobutanol) or dosing variability . Methodological solutions include:

  • Purity Verification : Use HPLC or mass spectrometry to confirm compound integrity (≥98% purity per pharmacopeial standards) .
  • Dose Standardization : Express concentrations in molar terms (e.g., 10⁻⁵–10⁻³ M) rather than weight/volume to account for hydration state .
  • Isolated Heart Models : Evaluate direct cardiac effects using Langendorff-perfused hearts to isolate drug action from systemic variables .

Q. What experimental approaches compare the potency of (+)-tubocurarine chloride pentahydrate with synthetic neuromuscular blockers?

  • ED50 Determination : In vivo potency is quantified by measuring the dose required to suppress 50% of muscle twitch response in nerve-stimulated animals .
  • Molecular Docking : Compare binding affinities of (+)-tubocurarine and analogs (e.g., d-O-methyltubocurarine) to nAChR crystal structures using software like AutoDock .
  • Structure-Activity Studies : Synthesize derivatives with modified quaternary ammonium groups to assess steric and electronic influences on receptor interaction .

Q. How does stereochemistry influence the activity of tubocurarine derivatives at nAChRs?

The (+)-enantiomer exhibits significantly higher affinity due to optimal spatial alignment with nAChR binding pockets. Experimental strategies include:

  • Enantiomer Resolution : Separate racemic mixtures via chiral chromatography and test isolated enantiomers in receptor assays .
  • X-Ray Crystallography : Resolve cocrystal structures of (+)-tubocurarine bound to Torpedo californica nAChR to identify critical binding residues .

Q. What analytical methods are recommended for quantifying (+)-tubocurarine chloride pentahydrate in biological matrices?

  • HPLC-UV : Use a C18 column with mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) and detection at 280 nm .
  • LC-MS/MS : Employ electrospray ionization (ESI+) and monitor transitions (e.g., m/z 771.7 → 681.6 for parent ion fragmentation) for enhanced sensitivity in plasma/tissue samples .
  • Biological Assays : Validate pharmacological activity via ex vivo nerve-muscle preparations to correlate chemical purity with functional potency .

Data Contradiction Analysis

Example : Studies reporting variable cardiovascular effects may reflect differences in experimental conditions (e.g., presence of anesthetics or autonomic tone). To address this:

  • Control for Confounders : Use decerebrate animal models to eliminate anesthetic interference .
  • Simultaneous Monitoring : Record ECG, blood pressure, and neuromuscular blockade in parallel to dissect direct vs. indirect effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.